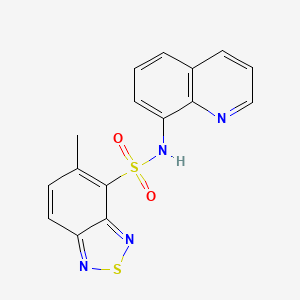![molecular formula C21H15ClN2O4 B3450035 methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3450035.png)
methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
Overview
Description
Methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as C16H11ClN2O4 and is commonly referred to as MOC-BIA.
Mechanism of Action
MOC-BIA binds specifically to Aβ aggregates and emits fluorescence upon binding. The mechanism of fluorescence emission is attributed to the formation of an intramolecular charge transfer (ICT) state between the electron-donating amino group and the electron-withdrawing carbonyl group.
Biochemical and Physiological Effects:
MOC-BIA has no known biochemical or physiological effects in vivo. It is primarily used as a research tool for the detection of Aβ aggregates in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of MOC-BIA is its high selectivity and sensitivity for Aβ aggregates. It can detect Aβ aggregates at nanomolar concentrations, making it a powerful tool for the detection of amyloid plaques in tissue samples. However, MOC-BIA has some limitations, including its relatively low photostability and susceptibility to quenching by other molecules.
Future Directions
There are several future directions for the use of MOC-BIA in scientific research. One potential application is in the development of new therapeutics for Alzheimer's disease. MOC-BIA could be used to screen for compounds that inhibit the formation of Aβ aggregates or promote their clearance. Another potential application is in the development of new imaging techniques for the detection of Aβ aggregates in vivo. MOC-BIA could be modified to improve its photostability and bioavailability, making it a valuable tool for the non-invasive detection of amyloid plaques in living organisms.
In conclusion, MOC-BIA is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high selectivity and sensitivity for Aβ aggregates make it a powerful tool for the detection of amyloid plaques in tissue samples. While it has some limitations, there are several future directions for the use of MOC-BIA in the development of new therapeutics and imaging techniques for Alzheimer's disease.
Scientific Research Applications
MOC-BIA has been widely used in scientific research as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates. Aβ aggregates are implicated in the pathogenesis of Alzheimer's disease, and the development of fluorescent probes for their detection is of great interest in the field of neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-chloro-5-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-28-21(27)15-10-13(8-9-16(15)22)23-18(25)11-24-17-7-3-5-12-4-2-6-14(19(12)17)20(24)26/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKCDWNSKLAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3449963.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3449971.png)
![methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B3449974.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449993.png)

![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3450006.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3450013.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)
![2-(4-morpholinyl)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3450025.png)
![N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide](/img/structure/B3450026.png)
![4-(2,5-dimethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3450029.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450039.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450058.png)